molecular formula C9H16O3 B14258302 2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- CAS No. 375825-12-0

2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)-

Cat. No.: B14258302
CAS No.: 375825-12-0
M. Wt: 172.22 g/mol
InChI Key: HISPCZJMPXQANI-MRVPVSSYSA-N
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Description

2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- is an organic compound with the molecular formula C9H16O3 It is a derivative of tetrahydrofuran, a heterocyclic compound containing a furan ring that has been fully hydrogenated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- typically involves the hydrogenation of 2-furancarboxylic acid derivatives. One common method is the catalytic hydrogenation of 2-furancarboxylic acid using palladium (Pd) catalysts under hydrogen gas (H2) atmosphere . The reaction conditions often include moderate temperatures and pressures to ensure complete hydrogenation of the furan ring to form the tetrahydrofuran ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the hydrogenation process. The use of supported Pd catalysts on various substrates, such as carbon or alumina, can enhance the efficiency and yield of the reaction . Additionally, solvent selection plays a crucial role in the reaction, with common solvents including ethanol or methanol to facilitate the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Further reduction can lead to the formation of alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Tetrahydrofuran-2-carboxylic acid.

    Reduction: Tetrahydrofuran-2-methanol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The tetrahydrofuran ring provides structural stability and can interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-Furoic acid: An organic compound with a furan ring and a carboxylic acid group.

    2,5-Furandicarboxylic acid: A compound with two carboxylic acid groups on a furan ring, used as a monomer in polymer production.

    Ethyl tetrahydrofuran-2-carboxylate: An ester derivative of tetrahydrofuran-2-carboxylic acid.

Uniqueness

2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- is unique due to its specific stereochemistry (2R configuration) and the presence of a butyl ester group. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

CAS No.

375825-12-0

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

butyl (2R)-oxolane-2-carboxylate

InChI

InChI=1S/C9H16O3/c1-2-3-6-12-9(10)8-5-4-7-11-8/h8H,2-7H2,1H3/t8-/m1/s1

InChI Key

HISPCZJMPXQANI-MRVPVSSYSA-N

Isomeric SMILES

CCCCOC(=O)[C@H]1CCCO1

Canonical SMILES

CCCCOC(=O)C1CCCO1

Origin of Product

United States

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